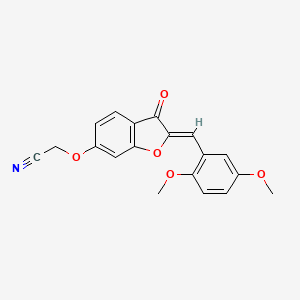

(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Description

(Z)-2-((2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a benzofuran-derived compound featuring a Z-configuration benzylidene group at the 2-position and an acetonitrile substituent at the 6-position. The benzylidene moiety (2,5-dimethoxy-substituted) contributes to its planar structure, while the electron-withdrawing nitrile group enhances its reactivity. This compound is structurally analogous to derivatives reported in recent synthetic studies, particularly those involving Knoevenagel condensations or arylidene-functionalized heterocycles .

Properties

IUPAC Name |

2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-22-13-4-6-16(23-2)12(9-13)10-18-19(21)15-5-3-14(24-8-7-20)11-17(15)25-18/h3-6,9-11H,8H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCLSMGJIHMFJV-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a complex organic compound with potential therapeutic applications. Its unique structural features, including a benzofuran moiety and various functional groups, suggest a diverse range of biological activities. This article explores the compound's biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N4O5, with a molecular weight of 425.45 g/mol. The structure includes methoxy groups and a nitrile functional group that may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : The benzofuran core is associated with anticancer activity in several studies, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be predicted through SAR studies. The following table summarizes related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenyl sulfone | Sulfonate group | Antimicrobial |

| 2-Methylbenzofuran | Benzofuran core | Anticancer |

| Dimethoxybenzaldehyde | Methoxy groups | Anti-inflammatory |

Research Findings

Recent studies have utilized in silico predictions to explore the potential therapeutic applications of this compound. For instance:

- In Silico Studies : Software like PASS has been employed to predict activity spectra based on structural similarities with known bioactive compounds. These predictions suggest a broad range of potential therapeutic effects.

- Interaction Studies : Techniques such as molecular docking have been used to understand how this compound interacts with various biological targets. These studies provide insights into pharmacodynamics and pharmacokinetics.

Case Studies

A few notable case studies illustrate the compound's potential:

- Anticancer Activity : A study investigating the effects of similar benzofuran derivatives on cancer cell lines showed significant cytotoxicity, indicating that this compound may also exhibit similar properties.

- Antimicrobial Efficacy : Research focusing on the antimicrobial properties of related compounds revealed effective inhibition against Gram-positive bacteria, suggesting that this compound could be further explored for its antimicrobial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The target compound shares structural motifs with benzylidene-functionalized heterocycles but differs in core scaffolds and substituents. Key comparisons include:

Spectral and Physicochemical Properties

- Nitrile Group : The IR absorption for CN in the target compound is expected near 2220 cm⁻¹, consistent with analogs like 11a (2219 cm⁻¹) and 11b (2209 cm⁻¹) .

- Melting Points : Thiazolo-pyrimidine derivatives (11a, 11b) exhibit higher melting points (213–246°C) compared to benzofuran-based compounds, likely due to increased planarity and π-stacking in the thiazolo-pyrimidine core .

- Substituent Effects: The 2,5-dimethoxy group in the target compound may enhance solubility in polar solvents compared to the 4-cyano substituent in 11b, which introduces polarity but reduces steric bulk .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile, and how can reaction yields be improved?

- Methodology : The compound’s core benzofuran structure can be synthesized via condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, describes a reflux method using acetic anhydride/acetic acid with sodium acetate as a catalyst to form similar benzylidene-benzofuran derivatives. Yield optimization may involve solvent selection (e.g., DMF/water for crystallization), controlled stoichiometry of aldehydes, and monitoring reaction time/temperature to minimize side products. Characterization via IR and NMR (e.g., detecting the nitrile stretch at ~2,220 cm⁻¹ and Z-configuration via =CH proton signals at δ 7.94–8.01 ppm) is critical .

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for structural confirmation (as shown in for related benzofuran derivatives). Alternatively, NMR coupling constants (J values) between the α,β-unsaturated protons and NOE experiments can differentiate Z/E isomers. Computational methods (e.g., DFT calculations) can predict stability and spectral patterns, aligning with experimental data .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

- Methodology :

- IR spectroscopy : Identify nitrile (CN, ~2,220 cm⁻¹), carbonyl (C=O, ~1,710–1,720 cm⁻¹), and aromatic C-O stretches.

- NMR : ¹H/¹³C NMR to resolve methoxy (δ ~3.8 ppm for OCH₃), benzylidene protons, and dihydrobenzofuran ring systems.

- Mass spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z ~386–403 for analogs in ) and fragmentation patterns.

- HPLC : Assess purity using reverse-phase columns and UV detection at λmax ~250–300 nm (typical for benzofurans) .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethoxy substituents influence the compound’s reactivity in cross-coupling reactions or photochemical applications?

- Methodology : Computational studies (e.g., DFT or TD-DFT) can map electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Experimentally, UV-vis spectroscopy and fluorescence quenching assays ( ) can correlate substituent effects with optical properties. For cross-coupling, test Suzuki-Miyaura or Heck reactions under palladium catalysis, monitoring regioselectivity via LC-MS .

Q. What strategies resolve contradictions in observed vs. predicted tautomeric equilibria involving the 3-oxo-2,3-dihydrobenzofuran moiety?

- Methodology : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can detect tautomeric shifts (e.g., keto-enol equilibria). Isotopic labeling (¹⁸O or deuterium) combined with mass spectrometry or IR can track proton transfer dynamics. Compare crystallographic data ( ) with computational models to validate dominant tautomers .

Q. How can environmental degradation pathways of this compound be modeled under laboratory conditions?

- Methodology : Design abiotic degradation studies (hydrolysis, photolysis) per OECD guidelines. For hydrolysis, vary pH (2–12) and temperatures (25–50°C), analyzing products via LC-HRMS. Photolysis experiments using UV lamps (λ = 254–365 nm) simulate sunlight, with GC-MS or HPLC-UV to identify quinone or phenolic byproducts. Biodegradation assays (e.g., OECD 301F) with activated sludge assess microbial breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.